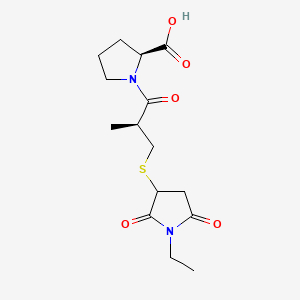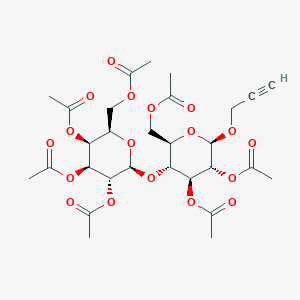
|A-D-Glucopyranoside, 2-propynyl 4-O-(2,3,4,6-tetra-O-acetyl-|A-D-galactopyranosyl)-, triacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
A-D-Glucopyranoside, 2-propynyl 4-O-(2,3,4,6-tetra-O-acetyl-): is a derivative of glucose, specifically a glucopyranoside, where the glucose molecule is modified with acetyl groups and a propynyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method involves the use of 1,2,3,4,6-penta-O-acetyl-β-D-glucopyranose as a starting material, which is reacted with propargyl alcohol in the presence of a catalyst such as boron trifluoride etherate .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the propynyl group, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the acetyl groups, converting them back to hydroxyl groups.
Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products:
Oxidation: Oxidized derivatives of the propynyl group.
Reduction: Deacetylated glucopyranosides.
Substitution: Glucopyranosides with various functional groups replacing the acetyl groups.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as an intermediate in the synthesis of more complex carbohydrates and glycosides.
- Employed in the study of carbohydrate chemistry and glycosylation reactions.
Biology:
- Investigated for its potential role in biological systems as a glycosyl donor or acceptor.
- Studied for its interactions with enzymes involved in carbohydrate metabolism.
Medicine:
- Explored for its potential therapeutic applications, including anti-inflammatory and anticancer properties.
- Used in the development of drug delivery systems and prodrugs.
Industry:
- Utilized in the production of specialty chemicals and materials.
- Applied in the modification of surfaces and polymers to enhance their properties.
Wirkmechanismus
The mechanism of action of A-D-Glucopyranoside, 2-propynyl 4-O-(2,3,4,6-tetra-O-acetyl-) involves its interactions with various molecular targets and pathways. The acetyl groups can be hydrolyzed to release the active glucopyranoside, which can then participate in glycosylation reactions. The propynyl group can undergo further chemical modifications, enabling the compound to act as a versatile intermediate in organic synthesis .
Vergleich Mit ähnlichen Verbindungen
1,2,3,4-Tetra-O-acetyl-β-D-glucopyranose: A closely related compound used in similar synthetic applications.
2,3,4,6-Tetra-O-acetyl-β-D-glucopyranoside: Another acetylated glucose derivative with comparable properties.
2-Propynyl-2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside: A stereoisomer with similar structural features.
Uniqueness: A-D-Glucopyranoside, 2-propynyl 4-O-(2,3,4,6-tetra-O-acetyl-) is unique due to the presence of both acetyl and propynyl groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo a variety of chemical reactions makes it a valuable compound in synthetic and medicinal chemistry.
Eigenschaften
Molekularformel |
C29H38O18 |
|---|---|
Molekulargewicht |
674.6 g/mol |
IUPAC-Name |
[(2R,3R,4S,5R,6R)-4,5-diacetyloxy-6-prop-2-ynoxy-3-[(2S,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate |
InChI |
InChI=1S/C29H38O18/c1-9-10-37-28-26(43-18(7)35)25(42-17(6)34)23(21(45-28)12-39-14(3)31)47-29-27(44-19(8)36)24(41-16(5)33)22(40-15(4)32)20(46-29)11-38-13(2)30/h1,20-29H,10-12H2,2-8H3/t20-,21-,22+,23-,24+,25+,26-,27-,28-,29+/m1/s1 |
InChI-Schlüssel |
NXVPJXKDYQZVDU-IEXBOCDTSA-N |
Isomerische SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OCC#C)OC(=O)C)OC(=O)C)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Kanonische SMILES |
CC(=O)OCC1C(C(C(C(O1)OCC#C)OC(=O)C)OC(=O)C)OC2C(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


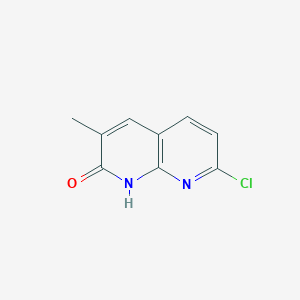
![tert-butyl 2-[(E)-[1-(2-amino-1,3-thiazol-4-yl)-2-(1,3-benzothiazol-2-ylsulfanyl)-2-oxoethylidene]amino]oxy-3,3,3-trideuterio-2-(trideuteriomethyl)propanoate](/img/structure/B15292808.png)

![S-[2-[(2-Hydroxyethyl)thio]ethyl]-L-cysteinyl-L-proline](/img/structure/B15292819.png)
![(6aR,9aS)-2,2,4,4-Tetraisopropyl-6a,9a-dihydro-6H-thieno[3,2-f][1,3,5,2,4]trioxadisilocine](/img/structure/B15292822.png)
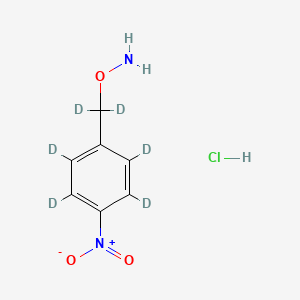
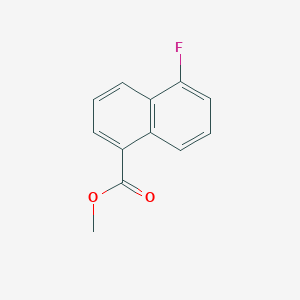
![2-methyl-6-[1-[(1R,2R)-2-methylcyclopropyl]tetrazol-5-yl]aniline](/img/structure/B15292831.png)
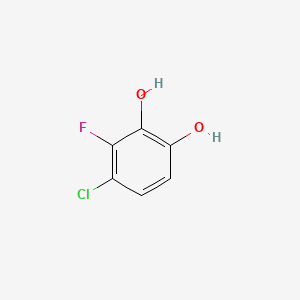
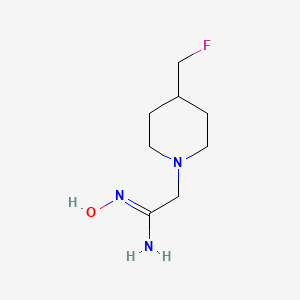
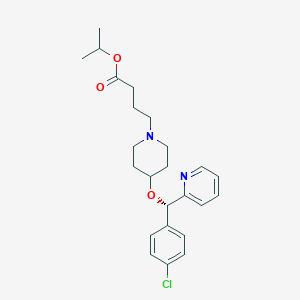
![methyl (8S,9S,10R,11S,13S,14S,17R)-17-ethoxycarbonyloxy-11-hydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-17-carboxylate](/img/structure/B15292868.png)
![N-[1-[2-Oxo-2-(2-thienyl)ethyl]-4-piperidinyl]-N-phenylpropanamide](/img/structure/B15292872.png)
